molecular formula C15H18N4O3 B7701721 5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-3-(propan-2-YL)-1,2,4-oxadiazole

5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-3-(propan-2-YL)-1,2,4-oxadiazole

Cat. No.: B7701721
M. Wt: 302.33 g/mol
InChI Key: IJLHNPSSIOKPKQ-UHFFFAOYSA-N
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Description

5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-3-(propan-2-YL)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyrrolidine ring, a nitro group, and an oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the nitro group and the pyrrolidine ring can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-3-(propan-2-YL)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-3-(propan-2-YL)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to the presence of the pyrrolidine ring.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving nitro group reduction.

Mechanism of Action

The mechanism of action of 5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-3-(propan-2-YL)-1,2,4-oxadiazole involves its interaction with biological targets through its functional groups:

    Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological macromolecules.

    Pyrrolidine Ring: Can interact with receptors or enzymes, influencing their activity.

    Oxadiazole Ring: Can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.

    Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-3-carboxamides.

Uniqueness

The combination of the nitro group, pyrrolidine ring, and oxadiazole ring in 5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-3-(propan-2-YL)-1,2,4-oxadiazole makes it unique in terms of its chemical reactivity and potential biological activity. This unique structure allows for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-(3-nitro-4-pyrrolidin-1-ylphenyl)-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-10(2)14-16-15(22-17-14)11-5-6-12(13(9-11)19(20)21)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLHNPSSIOKPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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